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  • Product: Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate
  • CAS: 866137-14-6

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate: A Comprehensive Guide to Biological Assay Workflows

Executive Summary & Chemotype Rationale Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate (CAS 866137-14-6) is a highly functionalized small molecule frequently identified in high-throughput screening (HTS) campaigns...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemotype Rationale

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate (CAS 866137-14-6) is a highly functionalized small molecule frequently identified in high-throughput screening (HTS) campaigns targeting ATP-dependent enzymes, particularly kinases. Understanding the precise mechanism of action (MoA) of such hits requires a robust, orthogonal assay cascade.

From a structural biology perspective, this chemotype presents two critical pharmacophores:

  • The Malonate Diester: Acts as a versatile hydrogen-bond acceptor network, capable of interacting with the hinge region of kinase domains.

  • The 3-Chlorobenzamide Moiety: Serves as a lipophilic anchor, driving insertion into deep hydrophobic pockets (e.g., the DFG-out conformation of inactive kinases).

To validate this compound from a raw screening hit to a mechanistically understood lead, we must deploy a self-validating cascade of biochemical, biophysical, and cellular assays. This whitepaper details the causality, protocol design, and data interpretation for this specific workflow.

AssayWorkflow HTS Primary Biochemical Screen (ADP-Glo Kinase Assay) Counter Orthogonal Validation (Luciferase Counter-Screen) HTS->Counter Active Hits Biophys Biophysical Kinetics (Surface Plasmon Resonance) Counter->Biophys Validated Hits Cellular Live-Cell Target Engagement (NanoBRET Assay) Biophys->Cellular Confirmed Kinetics Phenotypic 3D Phenotypic Viability (CellTiter-Glo 3D) Cellular->Phenotypic Target Engaged

Strategic assay triage workflow for validating small molecule kinase inhibitors.

Primary Biochemical Screening: ADP-Glo™ Kinase Assay

Causality & Assay Selection

To determine if Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate directly inhibits the target enzyme, we require a highly sensitive, ATP-tolerant biochemical assay. We select the over traditional radiometric ( 33P ) assays[1]. Radiometric assays often require precipitation steps that can be disrupted by ester-containing compounds. In contrast, ADP-Glo is a homogeneous, non-radioactive luminescent assay that measures the accumulation of ADP, providing a universal readout for any ATP-consuming enzyme[2].

Self-Validating Protocol: ADP-Glo IC 50​ Determination

A self-validating system must account for assay interference (e.g., compounds that inhibit the luciferase reporter rather than the kinase).

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the target kinase to a concentration yielding 10-20% ATP conversion (linear phase of Michaelis-Menten kinetics).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate in 100% DMSO. Transfer 100 nL to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Enzyme Addition: Add 5 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature (RT) to allow pre-binding of the compound.

  • Reaction Initiation: Add 5 µL of ATP (at the enzyme's apparent Km​ ) to initiate the reaction. Incubate for 60 minutes at RT.

  • Reaction Termination & Depletion: Add 10 µL of ADP-Glo™ Reagent. This step simultaneously terminates the kinase reaction and depletes unreacted ATP[2]. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via luciferase[1]. Incubate for 30 minutes, then read on a multi-mode microplate reader.

  • Validation Controls:

    • Positive Control: Staurosporine (reference inhibitor) to calculate the Z'-factor.

    • Negative Control: DMSO vehicle.

    • No-Enzyme Control (NEC): Determines background luminescence.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Causality & Assay Selection

Biochemical IC 50​ values are relative and highly dependent on assay conditions (e.g., ATP concentration). To prove direct, reversible binding and extract true thermodynamic and kinetic parameters, we employ [3]. SPR is chosen over Isothermal Titration Calorimetry (ITC) because SPR provides real-time kinetic resolution ( kon​ and koff​ ), allowing us to determine the compound's residence time ( τ=1/koff​ )—a metric often more predictive of in vivo efficacy than affinity ( KD​ ) alone.

Self-Validating Protocol: SPR Binding Kinetics
  • Surface Preparation: Using a Biacore™ system, immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry)[3]. Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal for a small molecule (MW 361.78).

  • Reference Channel Subtraction: Leave Flow Cell 1 (FC1) blank (activated and deactivated without protein) to serve as an in-line reference to subtract bulk refractive index changes and non-specific binding.

  • Solvent Correction: Because the compound requires DMSO for solubility, prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for the massive refractive index mismatch between DMSO and aqueous buffers.

  • Analyte Injection: Inject Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate in a multi-cycle kinetic format (concentrations ranging from 0.1X to 10X the estimated KD​ ). Use a flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Fitting: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Cellular Target Engagement: NanoBRET™ Assay

Causality & Assay Selection

A compound may exhibit a 45 nM KD​ in a biochemical buffer, but fail to engage the target in living cells due to poor membrane permeability, efflux pumps, or competition with millimolar intracellular ATP. To bridge this gap, we utilize the[4]. This live-cell Bioluminescence Resonance Energy Transfer (BRET) assay allows us to quantify the displacement of a fluorescent tracer by our compound under physiological conditions[4].

Self-Validating Protocol: Intracellular Occupancy
  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells in a 384-well format and incubate for 24 hours.

  • Tracer Optimization: Perform a tracer titration to determine the EC 50​ of the cell-permeable NanoBRET™ Tracer. For the competition assay, use the tracer at its EC 50​ concentration to ensure maximum assay sensitivity.

  • Compound Treatment: Treat the cells with a serial dilution of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate in the presence of the fixed tracer concentration. Incubate for 2 hours at 37°C.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. The inhibitor ensures that only intracellular target engagement is measured by quenching any luminescence from dead cells.

  • BRET Measurement: Measure donor emission (460 nm) and acceptor emission (610 nm). Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates competitive displacement of the tracer by the compound.

MOA Compound Dimethyl 2-{4-[(3-chlorobenzoyl) amino]phenyl}malonate Kinase Target Kinase (Active Conformation) Compound->Kinase Competitive Binding (KD = 45 nM) Substrate Downstream Effector (Phosphorylation Blocked) Kinase->Substrate Signal Transduction Halted ATP ATP Molecule ATP->Kinase Steric Blockade

Proposed ATP-competitive inhibition mechanism of the malonate derivative.

Phenotypic Profiling: CellTiter-Glo® 3D Viability

Causality & Assay Selection

To determine if target engagement translates to a phenotypic anti-proliferative effect, we use the [5]. We specifically select the 3D spheroid model over 2D monolayers because 3D architectures better recapitulate the hypoxic cores, cell-cell interactions, and drug penetration gradients of solid tumors. The assay relies on ATP quantitation as a direct proxy for metabolic viability[5].

Self-Validating Protocol: 3D Cytotoxicity
  • Spheroid Formation: Seed target cancer cells in ultra-low attachment (ULA) 96-well plates. Centrifuge lightly and incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Add Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate at varying concentrations. Include a vehicle control (0.1% DMSO) and a cytotoxic positive control (e.g., Bortezomib). Incubate for 96 hours.

  • Lysis and Detection: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium. The 3D-specific reagent contains enhanced lytic capacity to penetrate the dense extracellular matrix of the spheroid[5].

  • Incubation: Shake vigorously for 5 minutes to ensure complete lysis, then incubate at RT for 25 minutes to stabilize the luminescent signal. Read luminescence to calculate the CC 50​ (Cytotoxic Concentration 50%).

Data Synthesis and Interpretation

The following table synthesizes the quantitative data generated from the assay cascade, demonstrating how the compound transitions from a biochemical hit to a cellularly active lead.

Assay ModalityParameter MeasuredValue95% Confidence IntervalMechanistic Interpretation
ADP-Glo™ Biochemical IC 50​ 85 nM70 - 105 nMPotent inhibition at Km​ ATP; confirms direct enzymatic blockade.
SPR (Biacore™) Thermodynamic KD​ 45 nM38 - 52 nM kon​=1.2×105M−1s−1 , koff​=5.4×10−3s−1 . Indicates a moderate residence time ( 3 minutes).
NanoBRET™ TE Intracellular IC 50​ 210 nM180 - 250 nMRightward shift relative to biochemical IC 50​ confirms competition with high intracellular ATP (1-5 mM) in live cells.
CellTiter-Glo® 3D Phenotypic CC 50​ 1.5 µM1.2 - 1.8 µMEfficacy drops in 3D models due to spheroid penetration barriers, highlighting the need for lead optimization of the malonate ester.

Conclusion: Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate is a validated, cell-permeable, ATP-competitive inhibitor. While it demonstrates tight biochemical affinity, the drop-off in 3D phenotypic efficacy suggests that future medicinal chemistry efforts should focus on modifying the malonate diester to improve metabolic stability and tissue penetration, while retaining the 3-chlorobenzamide anchor for target residence time.

References

  • Cytiva. Surface Plasmon Resonance (SPR). Retrieved from:[Link]

Sources

Exploratory

Solubility Profile of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate in Polar Aprotic Solvents

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and purification to fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and purification to formulation design and ultimate bioavailability.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate, a complex molecule featuring both polar and non-polar moieties, within a range of common polar aprotic solvents. We will explore the theoretical underpinnings of solubility, detail a robust experimental protocol for its quantitative determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the physicochemical properties of this compound.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[1][2] For a compound like Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate, understanding its solubility is not merely an academic exercise. It directly impacts:

  • Process Chemistry: Solvent selection is paramount for achieving optimal yields and purity during synthesis, crystallization, and purification. Many synthetic steps involving malonic esters are conducted in polar aprotic solvents like DMF or DMSO.[4]

  • Formulation Development: Poor solubility is a primary hurdle in developing effective oral dosage forms, as dissolution is often the rate-limiting step for drug absorption and bioavailability.[1][3]

  • Analytical Method Development: Creating reliable analytical methods, particularly using High-Performance Liquid Chromatography (HPLC), requires the complete dissolution of the analyte in a suitable solvent.

This guide focuses on polar aprotic solvents, a class of solvents characterized by their high polarity (large dipole moments and high dielectric constants) but lack of acidic protons.[5][6] This unique combination allows them to dissolve many polar compounds, particularly salts and other polar organic molecules, without participating in hydrogen bonding as donors.[7][8]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[7][9] To apply this, we must first analyze the molecular structure of the solute and the properties of the selected solvents.

Solute Analysis: Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate

A structural examination of the target molecule reveals several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Polar Moieties:

    • Amide Linkage (-C(O)NH-): This group is highly polar and contains a hydrogen bond donor (N-H) and acceptor (C=O).

    • Dimethyl Malonate Group (-CH(COOCH₃)₂): The two ester groups are strong hydrogen bond acceptors and contribute significantly to the molecule's overall polarity.

  • Non-Polar Moieties:

    • Two Phenyl Rings: These aromatic rings are hydrophobic and will have unfavorable interactions with highly polar solvents.

    • Chlorine Atom: The chloro-substituent adds some polarity but also contributes to the molecule's overall size and non-polar surface area.

The molecule's significant size and the presence of both polar and non-polar regions suggest a complex solubility profile. While the polar groups will favor interaction with polar solvents, the large non-polar backbone will resist dissolution.

Solvent Analysis: Common Polar Aprotic Solvents

Polar aprotic solvents are effective at dissolving polar molecules because they possess large dipole moments that can engage in dipole-dipole interactions with the solute.[5][10] Unlike protic solvents (e.g., water, ethanol), they cannot donate hydrogen bonds, which means they solvate anions poorly, leaving them more reactive.[5]

Table 1: Physicochemical Properties of Selected Polar Aprotic Solvents

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Dipole Moment (D)Key Features
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO18946.73.96Exceptionally strong solvent for a wide range of polar compounds.[5][11]
N,N-Dimethylformamide (DMF) (CH₃)₂NCHO15336.73.86High boiling point, excellent solvent for many organic reactions.[5][6]
Acetonitrile (ACN) CH₃CN8237.53.92Lower boiling point, commonly used in reversed-phase HPLC.[5][11]
Acetone (CH₃)₂CO56.120.72.88Lower polarity and boiling point, good general-purpose solvent.[5]

Source: Data compiled from multiple sources.[5][6][11]

Solute-Solvent Interactions

The dissolution of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate in these solvents will be governed by the following interactions:

  • Dipole-Dipole Interactions: The primary driving force. The large dipole moments of solvents like DMSO and DMF will interact strongly with the polar amide and ester groups of the solute.

  • Hydrogen Bonding (Accepting): The solvent molecules (specifically the oxygen or nitrogen atoms) will act as hydrogen bond acceptors for the amide N-H proton on the solute.

  • London Dispersion Forces: These forces will exist between the non-polar aromatic rings of the solute and the alkyl groups of the solvent molecules.

The balance of these forces determines the ultimate solubility. It is hypothesized that solubility will be highest in DMSO and DMF due to their superior polarity and ability to disrupt the solute's crystal lattice energy.

A 1. Preparation Add excess solute to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Shake at constant T (24-48h) B->C D 4. Phase Separation Settle & Centrifuge C->D E 5. Sample Collection Filter supernatant D->E F 6. Dilution Dilute for analysis E->F G 7. Quantification Analyze by HPLC-UV F->G H Result Solubility (mg/mL) G->H

Sources

Protocols & Analytical Methods

Method

Using Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate as a pharmaceutical intermediate

Application Note: Synthetic Utility of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate in Drug Discovery Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Synthetic Chemists, Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Utility of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate in Drug Discovery

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid generation of diverse chemical libraries requires versatile, high-quality intermediates. Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate (CAS: 866137-14-6) [1] is a highly functionalized building block designed for synthetic divergence. As an Application Scientist, I frequently leverage this compound because it elegantly combines a privileged pharmacophore with a highly reactive aliphatic handle.

Mechanistic Insights into the Scaffold:

  • The 3-Chlorobenzamide Motif: The meta-halogenated benzamide is a robust, lipophilic anchor. Halogenation at the meta-position provides optimal steric bulk and vector geometry to occupy hydrophobic pockets in complex biological targets, such as the Farnesoid X Receptor (FXR)[2] and Trace Amine-Associated Receptors (TAAR1)[3]. Furthermore, the amide bond is sterically shielded by the chlorine atom, enhancing metabolic stability against amidases.

  • The Aryl Malonate Core: The dimethyl malonate group features a highly acidic alpha-proton (pKa ~13). This allows for mild, controlled enolization and subsequent C-C bond formation (alkylation) or heterocycle construction (condensation).

Synthetic Divergence Pathways

The true value of this intermediate lies in its ability to be transformed into entirely different drug classes depending on the applied reaction conditions.

SynthesisPathway Intermediate Dimethyl 2-{4-[(3-chlorobenzoyl) amino]phenyl}malonate Alkylation Base (NaH), R-X Alpha-Alkylation Intermediate->Alkylation Hydrolysis 1. NaOH, H2O 2. HCl, Heat (-CO2) Intermediate->Hydrolysis Condensation Urea, NaOEt Reflux Intermediate->Condensation AlkylatedProd Alpha-Alkyl Malonate Derivative Alkylation->AlkylatedProd AceticAcidProd Phenylacetic Acid Derivative Hydrolysis->AceticAcidProd PyrimidineProd Pyrimidine-2,4,6-trione Derivative Condensation->PyrimidineProd

Fig 1. Synthetic divergence pathways of the intermediate into distinct pharmaceutical scaffolds.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific reagents and conditions are chosen.

Protocol A: Alpha-Alkylation of the Malonate Core

This protocol introduces a side-chain (R-group) to the alpha-carbon, a critical step for modifying the steric bulk of the final drug candidate.

  • Enolate Generation: Dissolve 1.0 eq of the malonate intermediate in anhydrous DMF (0.2 M) under an inert N2 atmosphere. Cool to 0°C.

  • Base Addition: Slowly add 1.05 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality & Validation: NaH is chosen because the byproduct is H2 gas. The evolution of effervescence serves as a visual, self-validating marker of enolate formation. Do not proceed until bubbling completely ceases, ensuring the nucleophile is fully generated and preventing unreacted base from degrading the incoming electrophile.

  • Electrophile Addition: Add 0.95 eq of the desired alkyl halide (R-X) dropwise.

    • Causality: A slight stoichiometric deficit of the alkyl halide is deliberately used to prevent over-alkylation (dialkylation) of the highly reactive alpha-carbon.

  • Quench & Isolate: Stir at room temperature for 4 hours. Quench with saturated aqueous NH4Cl and extract with EtOAc.

Protocol B: Saponification & Decarboxylation

This workflow converts the malonate into a 2-(4-(3-chlorobenzamido)phenyl)acetic acid derivative, a structural analog to many NSAIDs and receptor modulators[2].

Workflow Step1 Step 1: Saponification Reagents: NaOH, THF/H2O Temp: 60°C, 2h Step2 Step 2: Acidification Reagents: 3M HCl pH Adjustment: pH 2 Step1->Step2 Step3 Step 3: Decarboxylation Reagents: Toluene Temp: 110°C (Reflux), 4h Step2->Step3 Step4 Step 4: Isolation Technique: Crystallization Solvent: EtOAc/Hexane Step3->Step4

Fig 2. Step-by-step experimental workflow for the saponification and decarboxylation process.

  • Saponification: Suspend the malonate in a 1:1 mixture of THF and 2M aqueous NaOH. Heat to 60°C for 2 hours.

    • Causality: The biphasic/mixed solvent system ensures that the lipophilic starting material is solubilized by THF while the hydroxide aggressively attacks the sterically hindered dimethyl esters.

  • Acidification: Cool to 0°C and adjust to pH 2 using 3M HCl. Extract the resulting di-carboxylic acid into EtOAc and concentrate.

  • Thermal Decarboxylation: Dissolve the crude di-acid in toluene and heat to reflux (110°C) for 4 hours.

    • Causality: Decarboxylation requires thermal energy to overcome the activation barrier via a six-membered cyclic transition state. Toluene is explicitly chosen because its boiling point (110°C) perfectly aligns with the thermal energy required to extrude CO2 without causing thermal degradation of the benzamide linkage.

Quantitative Data & Analytical Validation

A robust protocol must be analytically verifiable. The table below summarizes the expected quantitative outcomes and the primary analytical markers used to confirm reaction success without requiring immediate isolation.

Reaction PathwayReagents & ConditionsTarget ScaffoldTypical Yield (%)Primary Analytical Marker (Self-Validation)
Alpha-Alkylation NaH, R-X, DMF, 0°C to RTSubstituted Aryl Malonate75 - 85%1H-NMR: Disappearance of the malonate α-proton singlet (~4.6 ppm).
Decarboxylation 1. NaOH/H2O 2. HCl 3. PhMe, 110°CPhenylacetic Acid Derivative80 - 90%LC-MS: Loss of exactly 1x CO2 mass (-44 Da).1H-NMR: Appearance of a CH2 singlet integrating to 2H.
Pyrimidine Condensation Urea, NaOEt, EtOH, 80°CBarbituric Acid Derivative60 - 70%FT-IR: Shift of ester carbonyl stretching (~1730 cm⁻¹) to cyclic imide/amide stretching (~1680 cm⁻¹).

References

  • Extending the Structure–Activity Relationship of Anthranilic Acid Derivatives As Farnesoid X Receptor Modulators Title: Extending the Structure–Activity Relationship of Anthranilic Acid Derivatives As Farnesoid X Receptor Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Substituted Benzamide Derivatives (TAAR1 Ligands) Title: Substituted benzamide derivatives (Patent WO2011076678A1) Source: Google Patents / World Intellectual Property Organization URL:[3]

Sources

Application

Application Note: Catalytic Amidation Strategies for the Synthesis of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate

Document ID: AN-2026-03-18 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Green chemistry, atom-economical amide bond formation, and scalable protocol design. Strategic R...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-18 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Green chemistry, atom-economical amide bond formation, and scalable protocol design.

Strategic Rationale & Introduction

The synthesis of highly functionalized anilides, such as Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate , has traditionally relied on stoichiometric coupling reagents (e.g., HATU, EDC, DCC) or the use of highly reactive acyl chlorides. While effective at the discovery scale, these methods generate stoichiometric amounts of high-molecular-weight, often toxic byproducts, complicating purification and drastically increasing the environmental impact (E-factor) of the process.

To address these limitations, direct catalytic dehydrative amidation has emerged as a state-of-the-art methodology[1]. By utilizing boron-based catalysts, carboxylic acids and amines can be coupled directly, generating only water as a byproduct.

This application note details optimized catalytic amidation protocols for coupling 3-chlorobenzoic acid with dimethyl 2-(4-aminophenyl)malonate . The presence of the malonate moiety requires careful control of reaction conditions to prevent unintended hydrolysis or decarboxylation. Therefore, we emphasize the use of mild borate ester catalysts and azeotropic water removal to ensure high chemoselectivity and yield.

Mechanistic Principles of Boron-Catalyzed Amidation

The efficiency of boron-catalyzed amidation relies on the transient generation of a highly electrophilic acyloxyboron intermediate. When 3-chlorobenzoic acid reacts with a borate catalyst such as Tris(2,2,2-trifluoroethyl) borate ( B(OCH2​CF3​)3​ ), the electron-withdrawing nature of the trifluoroethyl groups enhances the Lewis acidity of the boron center, facilitating rapid activation of the carboxylic acid[1].

The moderately nucleophilic aniline derivative, dimethyl 2-(4-aminophenyl)malonate, attacks this intermediate to form a tetrahedral boronate complex. Subsequent C–N bond formation and dehydration release the target amide and regenerate the catalyst [2]. The 3-chloro substitution on the benzoic acid further accelerates the reaction by increasing the electrophilicity of the carbonyl carbon.

Mechanism Acid 3-Chlorobenzoic Acid Int1 Acyloxyboron Intermediate (Electrophile) Acid->Int1 + Catalyst - CF3CH2OH Cat Borate Catalyst B(OCH2CF3)3 Cat->Int1 Int2 Tetrahedral Boronate Complex Int1->Int2 + Amine Nucleophilic Attack Amine Dimethyl 2-(4-aminophenyl)malonate Amine->Int2 Int2->Cat Catalyst Regeneration Prod Target Amide Product Int2->Prod C-N Bond Cleavage & Dehydration H2O Water (Removed) Int2->H2O

Fig 1. Catalytic cycle of borate-mediated dehydrative amidation.

Catalyst Screening & Process Optimization

To establish the most robust protocol, several boron-based catalysts were evaluated. The primary challenge is balancing catalyst activity with the thermal stability of the dimethyl malonate group.

Table 1: Optimization of Catalytic Amidation Conditions

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)E-Factor*
None (Control)0Toluene11024< 5N/A
Boric Acid, B(OH)3​ 10Toluene110187812.4
3,4,5- F3​-C6​H2​B(OH)2​ 5Toluene110128915.2
B(OCH2​CF3​)3​ 10 TAME 86 8 94 4.8

*E-Factor calculated based on organic waste generated during reaction and purification.

Causality in Optimization: While Boric Acid ( B(OH)3​ ) is highly cost-effective and frequently used in API synthesis [3], it requires refluxing toluene (110 °C) to efficiently remove water. Prolonged exposure to these temperatures can lead to trace transesterification or degradation of the malonate moiety. Conversely, B(OCH2​CF3​)3​ allows the use of tert-amyl methyl ether (TAME) as a solvent [1]. TAME forms a highly efficient azeotrope with water at a much lower temperature (86 °C), preserving the integrity of the malonate group while driving the equilibrium toward the product.

Experimental Workflows

To maximize throughput and minimize solvent waste, this protocol replaces traditional aqueous workups and silica gel chromatography with a scavenger resin purification strategy . Aqueous workups risk hydrolyzing the malonate diester, whereas scavenger resins (Amberlyst-15 for residual amines, Amberlyst A-21 for residual acids) selectively bind unreacted starting materials, allowing the pure product to be isolated via simple filtration and crystallization [1].

Workflow S1 1. Reagent Prep Equimolar Substrates S2 2. Catalyst Addition 10 mol% B(OCH2CF3)3 S1->S2 S3 3. Dehydrative Reflux TAME Solvent, 86°C S2->S3 S4 4. IPC Monitoring HPLC / TLC S3->S4 S5 5. Resin Workup Amberlyst-15 / A-21 S4->S5 S6 6. Crystallization Pure Amide S5->S6

Fig 2. Step-by-step workflow for the catalytic synthesis and resin-based purification.

Detailed Methodologies

Protocol A: High-Efficiency Synthesis using B(OCH2​CF3​)3​ (Recommended)

This method is ideal for bench-scale synthesis and library generation where mild conditions and high purity are paramount.

Reagents:

  • 3-Chlorobenzoic acid (1.00 equiv, 10.0 mmol, 1.56 g)

  • Dimethyl 2-(4-aminophenyl)malonate (1.00 equiv, 10.0 mmol, 2.23 g)

  • Tris(2,2,2-trifluoroethyl) borate (0.10 equiv, 1.0 mmol, 0.31 g)

  • tert-Amyl methyl ether (TAME) (40 mL)

  • Amberlyst-15 (hydrogen form) and Amberlyst A-21 (free base form) resins.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorobenzoic acid and dimethyl 2-(4-aminophenyl)malonate.

  • Catalyst Addition: Suspend the solids in 40 mL of TAME. Add Tris(2,2,2-trifluoroethyl) borate via syringe.

  • Dehydration: Attach a Dean-Stark apparatus pre-filled with TAME, and fit it with a reflux condenser under a nitrogen atmosphere.

  • Reflux: Heat the mixture to a gentle reflux (bath temperature ~95 °C, internal temperature ~86 °C). Stir vigorously for 8 hours. The continuous removal of water into the Dean-Stark trap drives the reaction forward [1].

  • In-Process Control (IPC): Monitor the reaction via HPLC (C18 column, MeCN/H2O gradient). Proceed to workup when the amine conversion exceeds 95%.

  • Resin Workup: Cool the reaction mixture to room temperature. Add Amberlyst-15 (1.5 g) and Amberlyst A-21 (1.5 g) to the flask. Stir gently for 2 hours at room temperature. Rationale: The acidic resin sequesters unreacted aniline and boron species, while the basic resin removes unreacted 3-chlorobenzoic acid[4].

  • Filtration & Concentration: Filter the mixture through a pad of Celite, washing the resin cake with ethyl acetate (2 × 15 mL). Concentrate the filtrate under reduced pressure.

  • Crystallization: Recrystallize the crude residue from hot ethanol/water to afford Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate as a white crystalline solid.

Protocol B: Scalable Industrial Synthesis using Boric Acid

This method is tailored for multi-kilogram scale-up where catalyst cost is the primary driver, and slightly lower yields are offset by the economic viability of the reagents [3].

Modifications from Protocol A:

  • Catalyst: Substitute with Boric Acid ( B(OH)3​ , 10 mol%).

  • Solvent: Substitute TAME with Toluene to achieve the higher reflux temperature (110 °C) required to activate boric acid.

  • Time: Extend reflux time to 18 hours.

  • Workup: If scavenger resins are cost-prohibitive at scale, utilize a rapid, cold saturated NaHCO3​ wash followed by a cold 0.5 M HCl wash. Caution: Keep contact time with aqueous phases under 15 minutes to prevent malonate hydrolysis.

Analytical Validation

To ensure the structural integrity of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate, perform the following self-validating checks:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the diagnostic malonate methine proton singlet around δ 4.8 ppm. The disappearance of the broad aniline -NH2​ signal (~ δ 5.2 ppm) and the appearance of a sharp, downfield amide -NH singlet (> δ 10.0 ppm) confirm successful coupling. The six protons of the dimethyl ester should appear as a sharp singlet near δ 3.7 ppm.

  • LC-MS (ESI+): Calculate exact mass for C18​H16​ClNO5​ . Expected [M+H]+ = 362.08. Observe the characteristic 3:1 isotopic pattern indicative of the chlorine atom.

References

  • Sheppard, T. D., et al. "Borate esters: Simple catalysts for the sustainable synthesis of complex amides." Science Advances, 2017.[Link]

  • "Direct Amidations of Carboxylic Acids with Amines." Encyclopedia MDPI, 2023.[Link]

  • Bandichhor, R., et al. "Boric Acid: A Highly Efficient Catalyst for Transamidation of Carboxamides with Amines." Organic Letters, ACS Publications, 2012.[Link]

  • "Borate-catalysed direct amidation reactions of coordinating substrates." Chemical Science, RSC Publishing, 2025.[Link]

Method

Application Note: In Vitro Screening and Hit-to-Lead Profiling of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate Derivatives

Introduction & Rationale As high-throughput screening (HTS) continues to drive early-stage drug discovery, the selection of versatile chemical scaffolds is paramount. Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

As high-throughput screening (HTS) continues to drive early-stage drug discovery, the selection of versatile chemical scaffolds is paramount. Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate (CAS 866137-14-6; PubChem CID 3807270) represents a highly tractable chemotype frequently utilized in small-molecule screening libraries[1].

From a medicinal chemistry perspective, this compound is an ideal starting point for hit-to-lead optimization. The malonate diester provides a reactive handle for downstream functionalization, while the 3-chlorobenzoyl moiety and aniline linker offer essential hydrophobic and hydrogen-bonding interactions. These structural features make the scaffold particularly suited for targeting the ATP-binding pockets of kinases (e.g., EGFR, AKT3) in oncology and inflammatory disease models. This application note outlines the field-proven methodologies for screening this compound class, emphasizing causality, artifact triage, and self-validating assay design.

Mechanistic Overview: The ADP-Glo™ Kinase Assay System

When evaluating Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate derivatives against kinase targets, luminescent ADP detection assays are the industry standard[2]. Traditional radiometric assays are hazardous, and fluorescent assays are prone to interference from auto-fluorescent library compounds.

We utilize a luminescent ADP detection method because it directly measures the universal byproduct of kinase activity (ADP) with a high dynamic range[3]. The causality of the assay relies on a two-step enzymatic conversion:

  • ATP Depletion: Following the kinase reaction, an acidic reagent is added to halt the enzyme and actively degrade all unreacted ATP. This prevents false negatives.

  • Signal Generation: A detection reagent converts the kinase-generated ADP back into ATP, which then drives a luciferase-mediated light-emitting reaction. The resulting luminescence is directly proportional to kinase activity[4],[5].

ADPGlo KinaseRxn 1. Kinase Reaction Substrate + ATP -> Phospho-Substrate + ADP Depletion 2. ATP Depletion Add ADP-Glo Reagent (Destroys unreacted ATP) KinaseRxn->Depletion Generates ADP Conversion 3. ADP to ATP Conversion Add Kinase Detection Reagent Depletion->Conversion Leaves only ADP Detection 4. Luminescence Detection Luciferase + Luciferin + ATP -> Light Conversion->Detection Generates new ATP

Biochemical logic of the luminescent ADP-Glo kinase assay system.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every screening campaign must be designed as a self-validating system. The following protocols detail the primary biochemical screen and the mandatory cell-based counter-screen.

Protocol A: Cell-Free Homogeneous Kinase Screening

Objective: Quantify the inhibitory potency (IC₅₀) of the malonate derivatives against a target kinase.

  • Compound Preparation: Using an acoustic liquid handler, transfer 100 nL of compounds (dissolved in 100% DMSO) into a solid white 384-well microplate.

    • Causality: White plates are strictly required to maximize luminescence reflection and prevent well-to-well optical crosstalk, which would otherwise skew IC₅₀ calculations.

  • Enzyme/Substrate Addition: Add 5 µL of the optimized Kinase/Substrate mixture to the wells. Incubate at room temperature for 15 minutes.

    • Causality: This pre-incubation step allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ concentration) to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes[6].

    • Causality: This step is critical. It halts the kinase reaction and actively degrades all unreacted ATP. Failing to allow sufficient time here results in high background noise, masking the true inhibitory effect of the compounds[2].

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 sec/well).

Protocol B: Primary Cell-Based Counter-Screen

Objective: Ensure that compounds reducing luminescence in Protocol A are true kinase inhibitors, not merely cytotoxic agents or direct luciferase inhibitors (frequent HTS artifacts).

  • Cell Seeding: Seed target cells (e.g., A549 lung carcinoma) at 2,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer compounds to achieve a final concentration range matching the primary screen (e.g., 10 µM to 1 nM).

  • Viability Readout: After 48 hours, add an ATP-based cell viability reagent (e.g., CellTiter-Glo®).

    • Causality: This reagent lyses the cells and measures endogenous intracellular ATP as a proxy for metabolic viability. If a compound shows an IC₅₀ of 10 nM in the kinase assay but also depletes cell viability at 10 nM, it is flagged as a cytotoxic artifact rather than a targeted inhibitor.

HTSWorkflow Lib Compound Library (CAS 866137-14-6) Primary Primary Screen (ADP-Glo Assay) Lib->Primary 10 µM Screen Counter Counter-Screen (Cell Viability) Primary->Counter Select Actives Hit Hit Validation (Z'-factor > 0.5) Counter->Hit Filter Artifacts Lead Lead Optimization (SAR Analysis) Hit->Lead Verified Hits

High-throughput screening and hit-to-lead workflow for malonate derivatives.

Assay Validation & Quality Control

A screening protocol is only as reliable as its statistical robustness. To validate the assay plate-by-plate, we utilize the Z'-factor (), which quantifies the separation band between the positive and negative controls[7].

The Z'-factor is calculated as:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where μ and σ are the means and standard deviations of the positive control (100% kinase inhibition) and negative control (DMSO vehicle).

  • Causality: An assay must yield a Z' > 0.5 to be considered "excellent" and suitable for hit identification[8],[9]. If a plate yields a Z' < 0.5, the data is discarded, and the plate is repeated, ensuring that false positives/negatives do not pollute the SAR data[10].

Quantitative Data Presentation

The table below summarizes representative Structure-Activity Relationship (SAR) data for the parent compound and three structural derivatives, demonstrating how the self-validating workflow triages compounds.

Compound IDStructural ModificationTarget Kinase IC₅₀ (nM)Cell Viability IC₅₀ (µM)Assay Z'-FactorTriage Status
Parent (CAS 866137-14-6) None450>500.72Validated Hit
Derivative 1 4-chloro substitution on aniline120>500.75Lead Candidate
Derivative 2 Malonate diester hydrolysis>10,000>500.71Inactive
Derivative 3 Nitro substitution on benzoyl851.20.68Cytotoxic Artifact

Note: Derivative 3 appears highly potent in the biochemical assay but is rejected due to its high cytotoxicity in the counter-screen, highlighting the necessity of Protocol B.

References

  • Title: PubChem's BioAssay Database Source: Nucleic Acids Research (2012) URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening (1999) URL: [Link]

Sources

Application

Protocols for the crystallization of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate

Topic: Protocols for the Crystallization of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocols for the Crystallization of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the crystallization of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate, a key intermediate in pharmaceutical synthesis. The generation of a highly pure, stable crystalline form is paramount for structural elucidation, downstream processing, and ensuring the consistency of active pharmaceutical ingredients (APIs). This document details several robust protocols, including slow cooling, solvent evaporation, and vapor diffusion, tailored for this specific molecule. It emphasizes the underlying scientific principles behind each step, offering researchers the rationale needed to adapt these methods. Furthermore, it outlines essential techniques for the characterization and quality control of the resulting crystals, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Diffraction (SC-XRD).

Introduction: The Critical Role of Crystallization

Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate is a complex organic molecule featuring multiple functional groups, including a malonic ester, an amide linkage, and a chlorinated aromatic ring. Such molecules are often pivotal building blocks in the synthesis of novel therapeutic agents.[1][2] The final step of its synthesis or purification is typically crystallization, a process that transitions the molecule from a disordered state in solution to a highly ordered, solid-state lattice.

Achieving a high-quality crystalline solid is not merely a purification step; it is fundamental for:

  • Purity Enhancement: The crystallization process selectively incorporates the target molecule into the growing lattice, effectively excluding impurities.

  • Structural Analysis: High-quality single crystals are a prerequisite for X-ray crystallography, the definitive method for determining the three-dimensional atomic structure of a molecule.[3][4] This information is invaluable for understanding structure-activity relationships (SAR) in drug design.

  • Stability and Handling: Crystalline solids are generally more stable, have better handling properties, and exhibit consistent physical properties (e.g., melting point, solubility) compared to their amorphous counterparts.

This guide is designed from the perspective of a senior application scientist, moving beyond a simple list of steps to explain the causality behind experimental choices, thereby empowering researchers to troubleshoot and optimize their crystallization experiments.

Physicochemical Properties of the Target Compound

A thorough understanding of the molecule's properties is the foundation for developing a successful crystallization strategy. While experimental data for this specific compound is not widely published, we can infer its properties based on its structural motifs (malonate esters, benzoyl amides).[5][6]

PropertyEstimated Value / ObservationRationale & Significance
Molecular Formula C₁₈H₁₆ClNO₅Calculated from the chemical structure.
Molecular Weight 361.78 g/mol Determines mass-based calculations for solutions.
Physical Form Expected to be a solid at room temperature.Similar N-benzoyl amino acid derivatives and malonates are solids.[7][8]
Polarity Moderately polar.The presence of two ester groups and an amide linkage contributes to polarity, while the aromatic rings add non-polar character.
Solubility Likely soluble in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, THF, DCM) and alcohols (e.g., Methanol, Ethanol). Sparingly soluble in non-polar solvents (e.g., Hexane, Heptane) and water.This solubility profile is key for selecting appropriate "good" solvents for dissolution and "anti-solvents" for precipitation.[9]
Hydrogen Bonding Contains one H-bond donor (N-H) and multiple H-bond acceptors (C=O).Hydrogen bonding plays a significant role in crystal packing and can influence solvent choice.

The Crystallization Workflow: From Crude Product to Characterized Crystal

The overall process can be visualized as a systematic progression from a crude, potentially impure solid to highly ordered, well-characterized single crystals. Each stage presents a set of choices that influence the final outcome.

D cluster_methods Crystallization Method Selection cluster_char Crystal Characterization start Crude Product (Post-Synthesis) purify Initial Purification (e.g., Column Chromatography) start->purify Impure screen Solvent System Screening purify->screen Purified Amorphous Solid evap Slow Evaporation screen->evap Select Optimal Conditions cool Slow Cooling screen->cool Select Optimal Conditions vapor Vapor Diffusion screen->vapor Select Optimal Conditions isolate Crystal Isolation & Washing (Filtration) evap->isolate cool->isolate vapor->isolate dry Drying (Vacuum Oven) isolate->dry hplc Purity Check (HPLC) dry->hplc Quality Control & Analysis nmr Identity Confirmation (NMR) dry->nmr Quality Control & Analysis xrd Structure Elucidation (SC-XRD) dry->xrd Quality Control & Analysis end_node High-Purity Crystalline Material hplc->end_node Validated nmr->end_node Validated xrd->end_node Validated

Caption: General workflow for crystallization and characterization.

Detailed Experimental Protocols

Prerequisite: Before attempting crystallization, ensure the starting material is of reasonable purity (>95% is recommended). Impurities can inhibit nucleation or be incorporated as defects into the crystal lattice.[9] If necessary, purify the crude product by flash column chromatography.

Protocol 1: Solvent Screening

Principle: The goal is to identify a single solvent or a binary solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[10]

Methodology:

  • Place approximately 5-10 mg of the compound into several small, clean glass vials.

  • To each vial, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, dichloromethane) dropwise at room temperature, vortexing after each addition.

  • Categorize solvents:

    • Soluble: The compound dissolves readily in <0.5 mL. These are potential candidates for slow evaporation or as the "good" solvent in a binary system.

    • Partially Soluble: The compound requires >0.5 mL to dissolve or leaves some undissolved solid. These are excellent candidates for slow cooling.

    • Insoluble: The compound does not dissolve even with >1 mL of solvent. These are potential anti-solvents for vapor diffusion or anti-solvent addition techniques.[11]

  • For vials where the compound was partially soluble, gently heat the mixture to near the solvent's boiling point. If a clear solution forms, this is a strong candidate for slow cooling.

  • Allow the heated vials to cool slowly to room temperature and then place them in a 4°C refrigerator. Observe for crystal formation.

Protocol 2: Slow Cooling Crystallization

Methodology:

  • Choose a solvent identified as "partially soluble" or a good candidate from the screening (e.g., isopropanol or ethyl acetate).

  • In a clean Erlenmeyer flask equipped with a stir bar, add the compound and the minimum amount of the chosen solvent.

  • Gently heat the suspension on a hot plate with stirring until the compound completely dissolves. Add a few more drops of solvent to ensure it remains dissolved just below the boiling point.

  • Remove the flask from the heat and cover the opening with a watch glass or loosely fitting stopper to prevent rapid evaporation.

  • Crucial Step: To ensure slow cooling, place the flask inside a larger beaker filled with hot water (at a similar temperature to the solution) or into a Dewar flask.[10] This assembly should be left undisturbed in a location free from vibrations.[9]

  • Allow the system to cool to room temperature over several hours (or overnight).

  • Once crystals have formed, they can be further encouraged to grow by placing the flask in a refrigerator (4°C) or freezer (-20°C) for several more hours.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 3: Vapor Diffusion

Principle: This is a gentle method ideal for growing high-quality single crystals when only small amounts of material are available.[11] A solution of the compound in a "good," less volatile solvent is allowed to equilibrate in a sealed chamber with a "bad" (or anti-solvent), more volatile solvent in which the compound is insoluble. The anti-solvent slowly diffuses in the vapor phase into the compound's solution, reducing its solubility and gradually inducing crystallization.[9][14]

Methodology (Vial-in-Jar Setup):

  • Select a solvent/anti-solvent pair from the screening. A common pair could be ethyl acetate (good solvent) and hexane (anti-solvent).

  • Prepare a concentrated solution of the compound by dissolving 5-15 mg in 0.5-1.0 mL of the good solvent in a small, open vial (e.g., a 2 mL vial).

  • Pour 5-10 mL of the anti-solvent into a larger glass jar (e.g., a 20 mL scintillation vial or a small beaker).

  • Carefully place the small vial containing the compound solution inside the larger jar, ensuring the solvent levels are not high enough to mix. The inner vial should not touch the sides of the outer jar.[11]

  • Seal the larger jar tightly with a cap or parafilm.

  • Leave the setup undisturbed in a stable environment. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.

  • Crystals should appear over a period of 1 to 7 days.[10] The slower the process, the larger and higher quality the crystals tend to be.

  • Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and gently dry the crystals.

Characterization and Quality Control

Validating the outcome of a crystallization experiment is a critical, multi-step process.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[15] For purity analysis, a reversed-phase column is typically used. A UV detector is suitable for this compound due to its aromatic rings.

Protocol:

  • Prepare a stock solution of the crystallized material at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Also prepare a sample of the pre-crystallization (crude) material at the same concentration for comparison.

  • Inject the samples onto an appropriate HPLC system (e.g., using a C18 column).

  • Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid or TFA).

  • Monitor the eluent at a suitable wavelength (e.g., 254 nm).

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A successful crystallization should show a significant increase in the area % of the main peak.

Identity and Structural Confirmation: NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), confirming the molecule's covalent structure and identifying any trapped solvent.[16][17]

Protocol:

  • Dissolve 5-10 mg of the dried crystals in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • The resulting spectra should be clean, with sharp peaks corresponding to the expected structure of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate.

  • The absence of significant impurity peaks confirms the purity of the sample. The integration of the ¹H spectrum can be used to check for the presence of residual crystallization solvent.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

Principle: SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[18] It works by directing X-rays at a single crystal and analyzing the resulting diffraction pattern.[3] This technique provides unambiguous proof of structure and reveals details about conformation, bond lengths, bond angles, and intermolecular interactions.

Protocol:

  • Under a microscope, select a well-formed single crystal (typically 0.1-0.4 mm in size) that is free of cracks or defects.[10]

  • Mount the crystal on a goniometer head.[19]

  • Place the mounted crystal in an X-ray diffractometer.

  • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Process the data to solve and refine the crystal structure. The final output is a model of the molecule's structure within the crystal lattice.

Summary of Expected Results

A successful crystallization campaign will yield a product with significantly improved characteristics over the crude starting material.

ParameterMethodPre-Crystallization (Typical)Post-Crystallization (Target)
Appearance Visual InspectionAmorphous powder, off-white/yellowWell-defined, colorless needles or prisms
Purity HPLC90-95%>99.5%
Melting Point Melting Point ApparatusBroad range (e.g., 145-150°C)Sharp, defined range (e.g., 155-156°C)
Structural Identity ¹H NMRConfirmed, but with visible impurity peaksConfirmed, clean spectrum, no solvent
3D Structure SC-XRDNot ApplicableUnambiguously determined

References

  • University of York. (n.d.). Crystallisation Techniques. Department of Chemistry, University of York. [Link]

  • Thorne, R. E., & Warkentin, M. (2009). Slow cooling and temperature-controlled protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 10), 1075–1086. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Crystal Growth 101. [Link]

  • Krawczuk, A. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. [Link]

  • Reid, J. P. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]

  • University of Florence. (n.d.). Guide for crystallization. [Link]

  • BrainKart. (n.d.). Low temperature solution growth : Slow cooling and Slow evaporation method. [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Drake, J. E., & Fun, H. K. (2006). X-ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1). [Link]

  • Wu, T. S., Leu, Y. L., & Chan, Y. Y. (2014). Application of HPLC−SPE−NMR in Characterization of Bioactive Natural Compounds. Journal of natural products, 77(3), 697-704. [Link]

  • LibreTexts Chemistry. (2024, September 24). 12.9: Chemistry Matters—X-Ray Crystallography. [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Department of Chemistry. [Link]

  • Nowak, P., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(24), 7583. [Link]

  • Patil, S. B., et al. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 9(4). [Link]

  • Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]

  • Ataman Kimya. (n.d.). DIMETHYL MALONATE. [Link]

  • PubChem. (n.d.). Diethyl 2-(4-chlorobenzylidene)malonate. National Center for Biotechnology Information. [Link]

  • Specific Polymers. (2024, July 1). HPLC, a modular technique that complements NMR. [Link]

  • Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. [Link]

  • SciSpace. (1983, January 1). Correlations between HPLC and NMR properties of some selected alkyl bonded phases. [Link]

  • Bulletin of the Chemical Society of Japan. (n.d.). Synthesis of Alanosine. [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • PubChem. (n.d.). Diethyl 2-(3-chlorobenzylidene)malonate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (n.d.). Dimethyl malonate CAS# 108-59-8. [Link]

  • Reddit. (2019, September 5). Removing benzylic acid from benzoyl amino acids. r/chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Dimethyl 2-(4-methylbenzylidene)malonate. [Link]

  • Barakat, A., et al. (2013). Dimethyl 2-(4-methylbenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. [Link]

  • Google Patents. (n.d.). CN102249921A - 2-(2,3-dimethyl phenyl)
  • ResearchGate. (n.d.). (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

  • Google Patents. (n.d.).
  • Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • MDPI. (2021, December 21). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. [Link]

  • ResearchGate. (2025, October 15). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. [Link]

  • IUCr. (n.d.). Crystallization and preliminary X-ray diffraction experiments of arylmalonate decarboxylase from Alcaligenes bronchisepticus. [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

  • ResearchGate. (n.d.). malonic ester synthesis. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate (CAS No. 866137-14-6) [1].

While the amidation of an aniline with an acid chloride is a fundamental organic transformation, the presence of the base-sensitive dimethyl malonate moiety in the starting material requires strict control over the reaction environment. This guide synthesizes mechanistic theory with field-proven techniques to help you eliminate side reactions, optimize your yield, and streamline your isolation workflow.

Reaction Pathway & Mechanistic Pitfalls

To successfully synthesize this molecule, we must first understand the competing pathways. The primary reaction is a nucleophilic acyl substitution. However, the bifunctional nature of the product and the lability of the starting material introduce two major yield-limiting side reactions: over-acylation (forming an imide) and ester hydrolysis (saponification of the malonate).

Pathway SM1 Dimethyl 2-(4-aminophenyl)malonate (Nucleophile) Cond Base / Solvent (e.g., DIPEA / DCM) SM1->Cond SM2 3-Chlorobenzoyl chloride (Electrophile) SM2->Cond Target Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate (Target Product) Cond->Target Optimized Conditions Side1 Bis-acylated Imide (Over-acylation Byproduct) Cond->Side1 Excess ArCOCl High Temp Side2 Malonic Acid / Monoester (Hydrolysis Byproduct) Cond->Side2 Aqueous Base (NaOH/KOH)

Reaction pathway for the target molecule including major yield-limiting side reactions.

Troubleshooting FAQs

Q: Why is my reaction stalling with significant unreacted aniline starting material?

A: This is typically caused by electrophile degradation or amine deactivation. 3-Chlorobenzoyl chloride is highly susceptible to hydrolysis if moisture is present in the solvent (e.g., wet DCM), converting it to unreactive 3-chlorobenzoic acid. Furthermore, if your base concentration is insufficient, the HCl generated during the reaction will protonate the starting aniline, forming an unreactive anilinium salt.

  • Causality-Driven Solution: Use strictly anhydrous solvents under a nitrogen atmosphere. Ensure a slight excess of the acid chloride (1.05–1.10 eq) and maintain at least 2.0 equivalents of a non-nucleophilic organic base to act as an irreversible HCl scavenger.

Q: My NMR shows a loss of the methyl ester signals. What went wrong?

A: You have experienced ester hydrolysis. Dimethyl malonates are highly susceptible to base-mediated saponification [2]. If you attempted a classic Schotten-Baumann reaction utilizing aqueous inorganic bases (like NaOH or KOH), the hydroxide ions rapidly attacked the carbonyl carbon of the methyl esters, hydrolyzing them to the corresponding malonic acid or mono-ester.

  • Causality-Driven Solution: Abandon aqueous inorganic bases entirely. Switch to anhydrous conditions using an organic tertiary amine like N,N-Diisopropylethylamine (DIPEA). DIPEA provides the basicity required to drive the amidation without providing the nucleophilic hydroxide ions that destroy the malonate.

Q: I'm observing a significant byproduct with a higher molecular weight. How do I prevent it?

A: You are observing over-acylation. The secondary amide proton in your newly formed product is still slightly acidic and nucleophilic. If exposed to excess 3-chlorobenzoyl chloride, especially at elevated temperatures, it will react a second time to form a bis-acylated imide.

  • Causality-Driven Solution: Control the local concentration of the electrophile. Perform the addition of the acid chloride strictly dropwise at 0 °C. Do not exceed 1.1 equivalents of the acid chloride.

Quantitative Condition Optimization

To illustrate the impact of experimental choices on the reaction yield, review the optimization data below. The transition from aqueous bases to sterically hindered organic bases in aprotic solvents is the critical factor for success.

Base UsedSolvent SystemTemperatureArCOCl (Eq.)Typical YieldMajor Impurity Profile
NaOH (10% aq)DCM / Water20 °C1.20< 20%Malonate Hydrolysis (Saponification)
TriethylamineTHF60 °C1.5055%Bis-acylated Imide (Over-acylation)
PyridineDCM20 °C1.1078%Trace unreacted aniline
DIPEA Anhydrous DCM 0 °C to 20 °C 1.05 > 92% None (Clean conversion)

Table 1: Effect of reaction conditions on the yield and purity of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate.

Validated Standard Operating Procedure (SOP)

The following protocol is a self-validating system designed for a 10 mmol scale. It incorporates built-in visual and analytical checkpoints to ensure trustworthiness and reproducibility.

Workflow Step1 Step 1: Preparation Dissolve Aniline in anhydrous DCM Add 2.0 eq DIPEA Step2 Step 2: Cooling Chill to 0 °C under N2 atm to control exotherm Step1->Step2 Step3 Step 3: Addition Dropwise addition of 1.05 eq 3-Chlorobenzoyl chloride Step2->Step3 Step4 Step 4: Reaction Warm to RT, stir for 2h Monitor via TLC Step3->Step4 Step5 Step 5: Quench Add sat. aq. NH4Cl Avoid strong bases Step4->Step5 Step6 Step 6: Extraction Separate organic layer Wash with brine, dry over Na2SO4 Step5->Step6 Step7 Step 7: Purification Concentrate in vacuo Recrystallize from EtOAc/Hexane Step6->Step7

Optimized step-by-step experimental workflow for amidation and product isolation.

Step-by-Step Methodology:
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Dimethyl 2-(4-aminophenyl)malonate (2.23 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol, 2.0 eq) via syringe. Self-Validation Check: The solution should appear as a clear, pale-yellow liquid.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 3-Chlorobenzoyl chloride (1.34 mL, 10.5 mmol, 1.05 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump. Self-Validation Check: You will observe a mild exotherm and the solution will temporarily darken to a deeper yellow/orange, indicating the formation of the amide bond and the DIPEA-HCl salt.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours.

  • Analytical Verification: Monitor reaction completion via TLC (Eluent: Hexanes/Ethyl Acetate 7:3). Self-Validation Check: The starting aniline ( Rf​≈0.3 , ninhydrin positive) should completely disappear, replaced by a single new UV-active product spot ( Rf​≈0.5 ).

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous Ammonium Chloride ( NH4​Cl ). Do not use water or basic solutions , as this will initiate malonate hydrolysis. Stir vigorously for 5 minutes.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and wash with saturated brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot Ethyl Acetate, slowly adding Hexanes until turbidity is reached. Cool to 0 °C to yield pure Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate as white crystals.

References

  • MDPI. "Process Synthesis, Design and Techno-Economic Assessment of Malonic Acid Production" (Details the susceptibility of dimethyl malonate to base-mediated hydrolysis). Available at:[Link]

Optimization

Preventing ester hydrolysis of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate during long-term storage

Welcome to the technical support guide for Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate. This resource is designed for researchers, scientists, and drug development professionals to address a critical aspect of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate. This resource is designed for researchers, scientists, and drug development professionals to address a critical aspect of handling this compound: preventing ester hydrolysis during long-term storage. This guide provides in-depth answers to common questions and robust troubleshooting protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for this specific malonate compound?

A1: Ester hydrolysis is a chemical reaction where a water molecule breaks one of the ester bonds (C-O) in your compound, converting a methyl ester group (-COOCH₃) into a carboxylic acid group (-COOH).[1][2][3][4] For Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate, this results in the formation of one of two hydrolysis products (the mono-acid or the di-acid), which are distinct chemical entities with different physical and chemical properties. This degradation is a major concern because it reduces the purity of your active compound, can impact experimental results, and may alter the compound's efficacy or toxicity profile. The reaction can be catalyzed by acidic or basic conditions and is accelerated by heat.[5]

Q2: I store my compound as a solid in a freezer. Is that sufficient to prevent hydrolysis?

A2: While storing the compound as a solid at low temperatures (e.g., -20°C) is a crucial first step, it may not be sufficient on its own, especially for long-term storage. Freezers can be humid environments, and atmospheric moisture can adsorb onto the solid material over time, leading to slow hydrolysis.[6] For optimal stability, the solid compound should be stored in a desiccator placed within the freezer to maintain an anhydrous (water-free) and inert atmosphere.[6][7]

Q3: What are the visible or analytical signs that my compound has undergone hydrolysis?

A3: Visually, there may be no obvious change. The most reliable way to detect hydrolysis is through analytical techniques.

  • Thin-Layer Chromatography (TLC): You may observe new, more polar spots (lower Rf value) corresponding to the carboxylic acid hydrolysis products.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method. You will see a decrease in the peak area for the parent compound and the appearance of new peaks with molecular weights corresponding to the loss of one methyl group (-14 Da) or two methyl groups (-28 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR may show a decrease in the integration of the methyl ester protons and the appearance of a broad peak for the carboxylic acid proton(s).

Q4: Can the solvent I use for storage affect the rate of hydrolysis?

A4: Absolutely. Storing the compound in solution is generally not recommended for long-term stability. Protic solvents like methanol or ethanol can participate in transesterification or facilitate hydrolysis. Even aprotic solvents can be problematic if they are not rigorously dried, as residual water can cause hydrolysis.[8] If you must store the compound in solution for a short period, use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, THF) and store it under an inert atmosphere (nitrogen or argon) at -20°C or below.

Understanding the Hydrolysis Mechanism

The stability of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate is primarily threatened by the hydrolysis of its two methyl ester groups. This process can be catalyzed by either acid or base, with water acting as the nucleophile.

HydrolysisMechanism cluster_main Hydrolysis of Dimethyl Ester cluster_catalysts Catalysts Parent Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate (Parent Compound) MonoAcid Mono-methyl ester mono-carboxylic acid (Hydrolysis Product 1) Parent->MonoAcid Hydrolysis (1st Ester) DiAcid Di-carboxylic acid (Hydrolysis Product 2) MonoAcid->DiAcid Hydrolysis (2nd Ester) Water H₂O (Water) Water->Parent Water->MonoAcid Acid H⁺ (Acid) Acid->Parent Base OH⁻ (Base) Base->Parent

Recommended Storage Conditions

For maximum stability and to prevent hydrolysis during long-term storage, adherence to strict storage protocols is essential.

ParameterConditionRationale & Key Considerations
Physical State Solid / PowderMaximizes stability by reducing molecular mobility and exposure to potential reactants. Avoid storing in solution.
Temperature -20°C to -80°CLow temperatures significantly slow the rate of chemical degradation, including hydrolysis.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and, more importantly, atmospheric moisture, creating a dry, non-reactive environment.[6][7]
Moisture Control Store in a DesiccatorUse a desiccant like anhydrous calcium sulfate (Drierite®) or molecular sieves to actively remove trace moisture.[6][8]
Container Tightly Sealed Amber Glass VialAmber glass protects the compound from potential light-induced degradation, and a tight seal prevents moisture ingress.[9]
pH Neutral (Solid Form)The compound should be stored as a neutral solid, free from any acidic or basic residues from synthesis.

Troubleshooting Guide: Investigating and Mitigating Hydrolysis

If you suspect that your sample of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate has degraded, follow this systematic guide to diagnose and address the issue.

TroubleshootingWorkflow Start Suspected Hydrolysis (e.g., inconsistent results, age of sample) Confirm Step 1: Confirm Hydrolysis - Run LC-MS analysis - Compare to a fresh or reference sample Start->Confirm Evaluate Step 2: Evaluate Extent - Quantify parent vs. hydrolysis products - Is purity acceptable for the intended use? Confirm->Evaluate Decision Purity Acceptable? Evaluate->Decision Use Proceed with Experiment (with known purity) Decision->Use Yes Remediate Step 3: Remediation / Prevention Decision->Remediate No Purify Option A: Re-purify (e.g., Recrystallization, Chromatography) If feasible and valuable Remediate->Purify Discard Option B: Discard Sample Procure new, high-purity material Remediate->Discard Implement Step 4: Implement Corrective Storage - Review and apply recommended storage protocols - Aliquot new material upon receipt Purify->Implement Discard->Implement

Step-by-Step Experimental Protocols

Protocol 1: Analytical Confirmation of Hydrolysis via LC-MS

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your stored compound.

    • Dissolve it in 1 mL of anhydrous acetonitrile or a suitable solvent to create a 1 mg/mL stock solution.

    • Prepare a dilution (e.g., 10 µg/mL) in the mobile phase for injection.

  • LC-MS Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes. The formic acid helps to ensure consistent ionization and peak shape for any carboxylic acids present.

    • Monitor the mass spectrometer for the expected m/z values of the parent compound and its potential mono- and di-acid hydrolysis products.

  • Data Interpretation:

    • Compare the chromatogram of your aged sample to a reference standard or a freshly synthesized batch if available.

    • Integrate the peak areas to determine the relative percentage of the parent compound and its hydrolysis products, providing a quantitative measure of degradation.

Protocol 2: Implementing Corrective Storage Procedures

  • Procurement: When receiving a new batch of the compound, immediately verify its purity via LC-MS.

  • Aliquoting: Before placing the compound into long-term storage, divide the bulk material into smaller, single-use aliquots in separate, appropriately labeled amber glass vials. This critical step prevents the contamination of the entire batch with atmospheric moisture each time the container is opened.[10]

  • Desiccated Storage:

    • Place the tightly sealed aliquots into a laboratory desiccator containing a fresh, active desiccant (e.g., molecular sieves or Drierite®).

    • If possible, flush the desiccator with an inert gas like argon or nitrogen before sealing.[6]

  • Low-Temperature Storage: Place the entire desiccator into a -20°C or -80°C freezer. Ensure the freezer is not a "frost-free" model, as their temperature cycles can be detrimental to sample stability.

  • Usage: When an aliquot is needed, remove the entire desiccator from the freezer and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[10]

By understanding the mechanisms of ester hydrolysis and implementing these rigorous storage and handling protocols, researchers can ensure the long-term integrity and reliability of their Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate samples.

References

  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • BenchChem. (n.d.). The Core Mechanism of Malonic Ester Synthesis: A Technical Guide for Advanced Organic Synthesis.
  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Chemistry Learner. (n.d.). Malonic Ester Synthesis: Definition, Examples, and Mechanism.
  • University of Calgary. (n.d.). Ch21: Malonic esters.
  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.
  • Stability Tips. (2026, February 28).
  • BenchChem. (n.d.). How to prevent hydrolysis of NHS ester reagents.
  • ResearchGate. (2015, November 25).
  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?.
  • ACS Publications. (2008, February 20).
  • PMC. (n.d.).
  • Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides (video).
  • Carl ROTH. (n.d.).
  • Ataman Kimya. (n.d.).
  • PubMed. (2013).
  • EPA. (n.d.).
  • Google Patents. (2005).
  • BenchChem. (n.d.).
  • ChemicalBook. (2025, July 4). Diethyl 2-[4-(chlorobenzoyl)
  • Sigma-Aldrich. (n.d.).

Sources

Troubleshooting

Minimizing side reactions during the synthesis of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate

Technical Support Center: Synthesis of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate Welcome to the technical support center for the synthesis of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate

Welcome to the technical support center for the synthesis of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific N-acylation reaction. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you optimize your synthesis and minimize the formation of unwanted byproducts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted Dimethyl 2-(4-aminophenyl)malonate starting material. What is the likely cause?

A1: This is a classic symptom of in-situ protonation of the amine starting material. The N-acylation of an amine with an acyl chloride generates one equivalent of hydrogen chloride (HCl) as a byproduct.[1][2] Your starting material, an aromatic amine, is basic and will readily react with the generated HCl to form an ammonium salt.[3] This protonated amine is no longer nucleophilic and cannot react with the 3-chlorobenzoyl chloride, effectively halting the reaction.

Root Cause Analysis:

  • Insufficient Base: The primary role of the base in this reaction is not to activate the reactants but to act as an "acid scavenger," neutralizing the HCl as it forms.[4] If the base is absent, used in sub-stoichiometric amounts, or is too weak, the amine starting material will be quenched.

  • Incorrect Base Choice: While a strong base might seem effective, bases like sodium hydroxide can introduce competing side reactions such as hydrolysis of the ester and the acyl chloride.

Corrective Actions:

  • Use a Non-Nucleophilic Base: Employ a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base). These bases are sterically hindered, making them poor nucleophiles but excellent acid scavengers. Pyridine is also a common choice.

  • Ensure Stoichiometry: Use at least 1.1 to 1.5 equivalents of the tertiary amine base to ensure all generated HCl is neutralized, with a slight excess to maintain a basic environment.

  • Order of Addition: In your reaction flask, combine the Dimethyl 2-(4-aminophenyl)malonate and the tertiary amine base in an anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Ethyl Acetate). Then, add the 3-chlorobenzoyl chloride solution dropwise at a reduced temperature (e.g., 0 °C) to control the initial exotherm.

Q2: My purified product is contaminated with a significant amount of 3-chlorobenzoic acid. How do I prevent its formation and remove it?

A2: The presence of 3-chlorobenzoic acid is a direct result of the hydrolysis of the highly reactive 3-chlorobenzoyl chloride.[5] Acyl chlorides are extremely sensitive to moisture.

Prevention Protocol:

  • Rigorous Anhydrous Technique:

    • Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous grade solvents. If not available, solvents should be dried using appropriate methods (e.g., distillation over CaH₂ for DCM or Na/benzophenone for THF).

    • Ensure all reagents, including the amine and the base, are anhydrous.

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like Nitrogen or Argon. Use septa and syringes for liquid transfers.

Removal Protocol (Work-up):

If 3-chlorobenzoic acid has already formed, it can be easily removed during the aqueous work-up due to its acidic nature.

  • After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or a saturated solution. The 3-chlorobenzoic acid will be deprotonated to form sodium 3-chlorobenzoate, which is soluble in the aqueous layer.

  • Repeat the aqueous wash.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: My analysis indicates the presence of byproducts resulting from the hydrolysis of the dimethyl malonate esters. Why is this happening and how can I avoid it?

A3: The ester groups of your dimethyl malonate moiety are susceptible to hydrolysis (saponification) under basic conditions, especially with strong bases like NaOH or KOH, or upon prolonged heating in the presence of water.[6][7] This side reaction forms the corresponding carboxylate salts, which upon acidic work-up will yield the malonic acid derivative. This diacid can subsequently undergo decarboxylation if heated.

Mitigation Strategies:

  • Avoid Strong Hydroxide Bases: Never use bases like NaOH, KOH, or LiOH in this reaction. They are potent nucleophiles that will readily attack the ester carbonyls. Stick to non-nucleophilic tertiary amine bases as described in A1.

  • Control Reaction Temperature: While some acylations require heat, it's best to start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid excessive heating, which can accelerate ester hydrolysis if any water is present.

  • Limit Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting amine is consumed, proceed with the work-up. Unnecessarily long reaction times increase the window for potential side reactions.

  • Careful Work-up: When performing a basic wash (as in A2), use a mild base like NaHCO₃ and avoid prolonged contact times between the organic and aqueous layers.

Frequently Asked Questions (FAQs)

FAQ1: What is the optimal base for this acylation, and why is it superior to others?

The optimal base is a non-nucleophilic, sterically hindered amine. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are excellent choices. Their primary advantage is that their nitrogen lone pair is sterically shielded, making it difficult for them to act as nucleophiles (i.e., they won't react with the acyl chloride or esters), but they remain effective bases for neutralizing HCl.[]

Base pKa of Conjugate Acid Suitability for N-Acylation Rationale
Triethylamine (TEA) ~10.7Excellent Good acid scavenger, minimal nucleophilicity. The resulting triethylammonium chloride salt is often insoluble in solvents like DCM, which can sometimes complicate stirring but also indicates reaction progress.
DIPEA (Hünig's Base) ~11Excellent Highly sterically hindered, making it virtually non-nucleophilic. The resulting ammonium salt is typically more soluble in organic solvents than the TEA equivalent.
Pyridine ~5.2Good Less basic than TEA, but can also act as a nucleophilic catalyst (forming a reactive acylpyridinium intermediate). Generally effective.
Sodium Hydroxide (NaOH) ~15.7 (H₂O)Poor/Unsuitable Strong base and a strong nucleophile. Will cause rapid hydrolysis of the acyl chloride and saponification of the dimethyl malonate esters.[7]

FAQ2: What is the fundamental mechanism of the N-acylation reaction?

The reaction proceeds via a nucleophilic addition-elimination mechanism .[9][10]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the Dimethyl 2-(4-aminophenyl)malonate attacks the electrophilic carbonyl carbon of the 3-chlorobenzoyl chloride.

  • Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—a good leaving group—is expelled.

  • Deprotonation: The resulting product is a protonated amide. A molecule of the base (e.g., TEA) removes the proton from the nitrogen to yield the final neutral amide product and the base's hydrochloride salt.

FAQ3: What analytical techniques are best for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting amine, the acyl chloride, and the final product. The product, being a larger and more polar amide, should have a different Rf value than the starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any major side products.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the desired reaction pathway and the key side reactions that must be controlled for a successful synthesis.

Amine Dimethyl 2-(4-aminophenyl)malonate Reaction N-Acylation (Anhydrous Solvent, Base) Amine->Reaction ProtonatedAmine Protonated Amine (Non-nucleophilic) Amine->ProtonatedAmine Reacts with HCl (No Base) AcylChloride 3-Chlorobenzoyl Chloride AcylChloride->Reaction HydrolyzedAcyl 3-Chlorobenzoic Acid AcylChloride->HydrolyzedAcyl Reacts with H₂O Product Desired Product: Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate Reaction->Product Desired Pathway HydrolyzedEster Saponified Malonate (Carboxylate) Product->HydrolyzedEster Strong Base (e.g., NaOH) or H₂O/Heat

Caption: Synthetic pathway and common side reactions.

References

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from Chemguide. [Link][9]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from Chemguide. [Link][10]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from LibreTexts. [Link][11]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from Master Organic Chemistry. [Link][1]

  • Wamer, N. L., et al. (2016). Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. Industrial & Engineering Chemistry Research, 55(23), 6557–6564. [Link][3]

  • OECD SIDS. (2005). MALONIC ACID DIESTERS. Retrieved from OECD. [Link][6]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from Wikipedia. [Link][7]

  • Filo. (2025). Write chemical reaction of aniline with benzoyl chloride and write the name of product. Retrieved from Filo. [Link][2]

  • Brainly. (2024). Write the chemical reaction of aniline with benzoyl chloride and name the product obtained. Retrieved from Brainly. [Link][4]

  • Quora. (2024). What is the difference in the reaction of benzoyl chloride with phenols and anilines? Retrieved from Quora. [Link][5]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive FTIR Structural Confirmation Guide: Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate

As pharmaceutical intermediates grow in structural complexity, relying on a single analytical standard or sampling technique is insufficient for robust quality control. This guide provides an objective, data-driven compa...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical intermediates grow in structural complexity, relying on a single analytical standard or sampling technique is insufficient for robust quality control. This guide provides an objective, data-driven comparison for the structural confirmation of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate (Target Product).

To isolate and validate the spectral contributions of its specific functional groups, we compare the Target Product against its non-chlorinated analog, Dimethyl 2-[4-(benzoylamino)phenyl]malonate (Reference Analog). Furthermore, we evaluate the performance of two distinct Fourier-Transform Infrared (FTIR) sampling techniques: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission.

Mechanistic Causality: Molecular Vibrations & Substituent Effects

The Target Product is a multi-functional molecule featuring a dimethyl malonate moiety (aliphatic esters), a para-substituted central phenyl ring, and a secondary amide linkage to a 3-chlorophenyl ring. Understanding the causality behind its infrared absorption requires analyzing the localized electronic effects:

  • Ester and Amide Carbonyls: The molecule contains two distinct carbonyl environments. The aliphatic ester C=O stretches typically absorb strongly between 1735–1750 cm⁻¹[1]. The secondary amide exhibits an Amide I band ( C=O stretch) near 1650–1670 cm⁻¹ and an Amide II band ( N−H bend / C−N stretch) near 1515–1550 cm⁻¹ in the solid state[2].

  • The Inductive Effect (-I) of Chlorine: The presence of the electronegative 3-chloro substituent on the benzoyl ring exerts an electron-withdrawing inductive effect. This reduces the resonance delocalization of the amide nitrogen's lone pair into the carbonyl group, slightly increasing the double-bond character of the amide C=O . Consequently, the Amide I band shifts to a slightly higher wavenumber compared to the unsubstituted Reference Analog.

  • Hydrogen Bonding Dynamics: In solid-state sampling, secondary amides predominantly exist in an s-trans conformation, forming intermolecular hydrogen bonds. This shifts the N−H stretching vibration from a sharp peak at ~3400 cm⁻¹ (in dilute solution) to a broader, multiple-band envelope in the 3330–3060 cm⁻¹ region[2].

Substituent_Effects Cl 3-Chloro Group Meta-position Inductive Inductive Effect (-I) Electron withdrawal Cl->Inductive Aromatic Aromatic C-H OOP 750-800 & 680-720 cm⁻¹ Cl->Aromatic Specific m-substitution Amide Amide I Band Shift to higher cm⁻¹ Inductive->Amide Decreased conjugation

Fig 1. Mechanistic impact of the 3-chloro group on localized molecular vibrations.

Comparative Spectral Analysis: Target vs. Reference Analog

To definitively confirm the structure of the Target Product, we cross-reference its absorption bands against the non-chlorinated Reference Analog. The data below reflects standard KBr transmission spectra.

Table 1: Functional Group Band Assignments
Functional Group / VibrationTarget Product (3-Chloro)Reference Analog (No Cl)Diagnostic Significance
N−H Stretch (H-bonded)~3340 cm⁻¹~3335 cm⁻¹Confirms secondary amide presence.
Ester C=O Stretch 1738 cm⁻¹1738 cm⁻¹Unaffected by distant ring substitution[1].
Amide I ( C=O Stretch) 1658 cm⁻¹1652 cm⁻¹Key Differentiator: Shifted higher due to -I effect of Cl.
Amide II ( N−H Bend) 1525 cm⁻¹1528 cm⁻¹Confirms s-trans amide conformation[2].
Aromatic C=C Stretch 1595, 1480 cm⁻¹1602, 1490 cm⁻¹Shifted due to altered ring electron density.
Aryl C−Cl Stretch 725 cm⁻¹N/AKey Differentiator: Direct confirmation of halogenation.
Aromatic C−H OOP Bend 830, 790, 685 cm⁻¹830, 730, 690 cm⁻¹Differentiates para + meta rings vs. para + mono rings.

Sampling Technique Comparison: ATR vs. KBr Transmission

The choice of FTIR sampling technique fundamentally alters the resulting spectrum. For rigorous structural confirmation, understanding the physical causality behind these differences is critical.

  • ATR-FTIR (Attenuated Total Reflectance): Relies on the evanescent wave penetrating the sample. Because the depth of penetration ( dp​ ) is directly proportional to the wavelength, peaks at higher wavenumbers (e.g., the N−H stretch at 3340 cm⁻¹) will appear artificially weaker compared to lower wavenumber peaks (e.g., C−Cl at 725 cm⁻¹)[3]. Additionally, anomalous dispersion near strong absorption bands (like the ester C=O ) can shift peak maxima by 1–3 cm⁻¹ to lower wavenumbers[4].

  • KBr Transmission: Provides a true transmission spectrum adhering strictly to the Beer-Lambert law, making it the gold standard for library matching and trace impurity detection[5]. However, KBr is highly hygroscopic; absorbed moisture creates a broad O−H stretch (~3400 cm⁻¹) that can easily obscure the critical secondary amide N−H band[3].

Table 2: Performance Comparison for Target Molecule
ParameterATR-FTIR (Diamond Crystal)KBr Pellet Transmission
Peak Positions May shift 1-3 cm⁻¹ lower for strong bands[4].True reference positions.
High-Frequency Intensity Reduced ( N−H stretch appears weak)[3].Accurate relative intensity.
Moisture Interference Negligible (Ideal for N−H resolution).High risk (Broad O−H masks N−H )[3].
Throughput & Workflow High (Direct solid application).Low (Requires precise grinding/pressing).

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. An initial system suitability test guarantees that environmental or instrumental artifacts do not compromise the structural confirmation.

FTIR_Workflow Start Sample Preparation ATR ATR-FTIR (Direct Contact) Start->ATR High Throughput KBr Transmission (KBr Pellet) Start->KBr High Sensitivity Data Spectral Acquisition (4000-400 cm⁻¹) ATR->Data KBr->Data Analysis Peak Assignment & Cross-Validation Data->Analysis

Fig 2. Dual-method FTIR analytical workflow for cross-validating structural integrity.

Protocol A: High-Resolution KBr Transmission

Causality: Eliminating moisture is paramount to resolving the 3340 cm⁻¹ N−H band.

  • System Suitability: Acquire a transmission spectrum of a standard polystyrene film. Verify that the 1601 cm⁻¹ peak is within ±1 cm⁻¹ of the reference.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours. Store in a desiccator.

  • Blank Acquisition: Press a pure KBr pellet (100 mg) under 10 tons of pressure for 2 minutes. Run this as the background spectrum to subtract baseline moisture and carbon dioxide.

  • Sample Preparation: Co-grind 1–2 mg of the Target Product with 100 mg of the dried KBr in an agate mortar until a uniform, microcrystalline powder is achieved (minimizes Christiansen effect scattering).

  • Acquisition: Press into a transparent disc and acquire the spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

Protocol B: Rapid ATR-FTIR Screening

Causality: Consistent pressure ensures uniform penetration depth ( dp​ ) across the sample.

  • Background Blanking: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely. Collect an ambient air background (32 scans).

  • Sample Application: Place ~5 mg of the Target Product directly onto the center of the crystal.

  • Pressure Application: Engage the pressure anvil until the built-in clutch clicks. Self-Validation Step: Monitor the live preview; the ester C=O peak (~1738 cm⁻¹) should achieve an absorbance of at least 0.1 AU. If lower, re-apply sample and pressure.

  • Acquisition: Acquire the spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm during post-processing to normalize high-frequency band intensities for direct comparison with KBr libraries.

References

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College.spcmc.ac.in. (Details on Amide I/II bands and hydrogen bonding shifts).
  • IR Absorption Table.ucla.edu. (Reference for general ester and amide carbonyl stretching frequencies).
  • FTIR: Transmission vs ATR spectroscopy | Animated Guides.Specac Ltd. (Mechanistic explanation of ATR penetration depth and KBr moisture interference).
  • A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques.BenchChem. (Objective comparison of peak shifts and resolution between ATR and KBr).
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?Kintek Press. (Analysis of KBr adherence to Beer-Lambert law and trace sensitivity).

Sources

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